(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone
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Description
(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For instance:
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
Anti-Inflammatory Properties
Benzothiazole-containing benzene sulphonamide and carboxamide derivatives have been evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
Anti-HIV Potential
Indolyl and oxochromenyl xanthenone derivatives have been investigated as anti-HIV-1 agents .
Antitubercular Activity
Researchers have explored the antitubercular activity of indole derivatives. For example:
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro .
Other Biological Activities
Indoles, both natural and synthetic, exhibit various biologically vital properties. These include antioxidant, antimicrobial, antitubercular, and anticholinesterase activities . Additionally, the indole scaffold serves as the backbone for several alkaloids and plant hormones .
properties
IUPAC Name |
[2-(1-ethylindol-2-yl)-1,3-thiazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-21-15-6-4-3-5-13(15)11-16(21)17-19-14(12-24-17)18(22)20-7-9-23-10-8-20/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MREREXQQFMTMCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1-ethyl-1H-indol-2-yl)thiazol-4-yl)(morpholino)methanone |
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